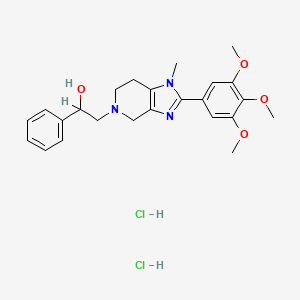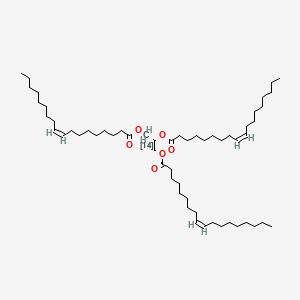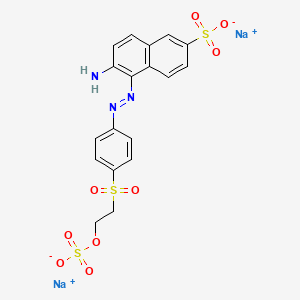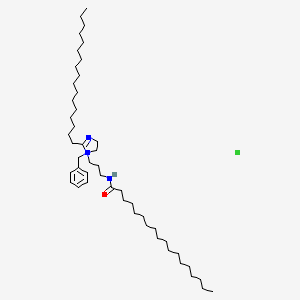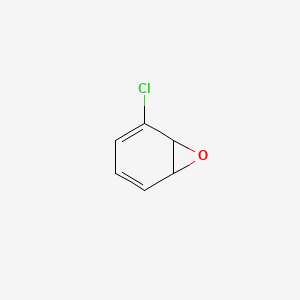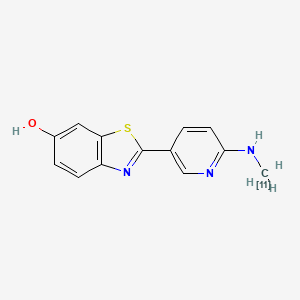
L-Ornithine (3-methyl-2-oxobutyrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine (3-methyl-2-oxobutyrate) typically involves the reaction of L-ornithine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of L-Ornithine (3-methyl-2-oxobutyrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .
化学反应分析
Types of Reactions
L-Ornithine (3-methyl-2-oxobutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
L-Ornithine (3-methyl-2-oxobutyrate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Research explores its potential therapeutic benefits, including its role in detoxifying ammonia and supporting liver function.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
L-Ornithine (3-methyl-2-oxobutyrate) exerts its effects through its involvement in the urea cycle. It helps in the detoxification of ammonia by converting it into urea, which is then excreted from the body. The compound also serves as a precursor for the synthesis of other important molecules such as citrulline and arginine .
相似化合物的比较
Similar Compounds
L-Ornithine: A non-essential amino acid involved in the urea cycle.
L-Citrulline: Another amino acid that plays a role in the urea cycle and nitric oxide production.
L-Arginine: An amino acid that is a precursor to nitric oxide and plays a role in various metabolic processes.
Uniqueness
L-Ornithine (3-methyl-2-oxobutyrate) is unique due to its specific structure and its ability to participate in various chemical reactions. Its role in the urea cycle and its potential therapeutic applications make it a compound of significant interest in scientific research .
属性
CAS 编号 |
72087-38-8 |
|---|---|
分子式 |
C10H20N2O5 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
(2S)-2,5-diaminopentanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C5H12N2O2.C5H8O3/c6-3-1-2-4(7)5(8)9;1-3(2)4(6)5(7)8/h4H,1-3,6-7H2,(H,8,9);3H,1-2H3,(H,7,8)/t4-;/m0./s1 |
InChI 键 |
IUQCXXQQMQULHI-WCCKRBBISA-N |
手性 SMILES |
CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
规范 SMILES |
CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


